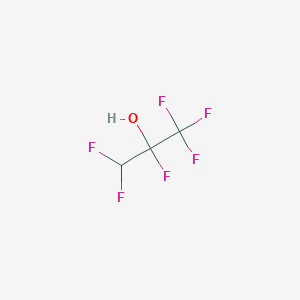
1,1,1,2,3,3-Hexafluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3,3-Hexafluoro-2-propanol is a useful research compound. Its molecular formula is C3H2F6O and its molecular weight is 168.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solvent for Organic Synthesis
HFIP is widely employed as a solvent in organic chemistry due to its ability to solubilize a variety of compounds that are insoluble in conventional organic solvents. It has been used effectively in:
- Polymer Chemistry : HFIP can dissolve polar polymers such as polyamides and polyesters, facilitating their study and application in material science .
- Reactions : HFIP has been utilized in numerous organic reactions including:
Biochemical Applications
HFIP plays a crucial role in biochemistry:
- Protein Studies : It is known to induce α-helical structures in peptides and proteins, which is significant for understanding protein folding and aggregation. HFIP has been shown to convert prion protein structures into less harmful aggregates .
- Nucleic Acid Analysis : Due to its acidity, HFIP serves as an acid in volatile buffers for ion-pair high-performance liquid chromatography (HPLC) mass spectrometry of nucleic acids .
Precursor for Anesthetics
HFIP is a precursor to the inhalational anesthetic sevoflurane. Its metabolites are also studied for their biological effects and potential therapeutic applications .
Fluorinated Compounds Synthesis
HFIP is essential in synthesizing various fluorinated compounds used in pharmaceuticals and agrochemicals. Its unique properties enhance the biological activity of these compounds .
Surface Coatings
The compound is used to formulate advanced surface coatings that provide excellent chemical resistance and durability, making it valuable in industries such as automotive and aerospace .
Polymer Additives
In polymer production, HFIP acts as an additive that improves thermal stability and mechanical properties of the materials produced .
Case Studies
Analyse Des Réactions Chimiques
Intramolecular Acylation
HFIP promotes intramolecular Friedel-Crafts acylation without requiring Lewis acid catalysts. Dissolving arylalkyl acid chlorides in HFIP initiates cyclization, forming ketones via electrophilic aromatic substitution. Key features include:
-
Catalyst-free conditions : No additional reagents are needed .
-
Operational simplicity : Products are isolated via concentration and purification .
-
Broad substrate scope : Electron-rich and electron-deficient aromatic rings are compatible .
Alkylation with Imidazo[1,2-a]pyridines
HFIP facilitates Friedel-Crafts alkylation of imidazo[1,2-a]pyridines with difluoroacetaldehyde ethyl hemiacetal, yielding C3-difluoromethyl carbinol derivatives. Optimized conditions (Table 1) show HFIP’s dual role as solvent and promoter .
Table 1: Optimization of Reaction Conditions
| Entry | HFIP (equiv.) | Solvent | Yield (%) |
|---|---|---|---|
| 6 | 0.1 | DCM | Trace |
| 7 | 1.0 | DCM | 50 |
| 8 | 2.0 | DCM | 73 |
| 9 | Neat | HFIP | 97 |
Key observations :
Hydroxydifluoromethylation
HFIP enables hydroxydifluoromethylation of imidazo[1,2-a]pyridines, forming difluoromethylated carbinols. The reaction proceeds via:
-
Hemiacetal decomposition : Difluoroacetaldehyde ethyl hemiacetal releases ethanol, generating difluoroacetaldehyde .
-
Carbonium ion formation : HFIP stabilizes intermediates through hydrogen bonding .
-
Nucleophilic addition : Imidazo[1,2-a]pyridine attacks the activated aldehyde .
Table 2: Substrate Scope for Hydroxydifluoromethylation
| Substrate (R) | Product Yield (%) |
|---|---|
| -H | 97 |
| -CH₃ | 95 |
| -OCH₃ | 92 |
| -Cl | 88 |
| -Br | 85 |
Scope highlights :
-
Electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-Cl, -Br) groups are tolerated .
-
Gram-scale synthesis achieves 86% yield, demonstrating industrial viability .
Hydrogen-Bond Activation
HFIP’s strong hydrogen-bond donation enhances electrophilicity of carbonyl groups. For example:
-
In Friedel-Crafts acylation, HFIP stabilizes acyl cations via H-bonding, bypassing Lewis acid requirements .
-
In hydroxydifluoromethylation, HFIP protonates difluoroacetaldehyde, forming reactive carbonium ions .
Exclusion of Radical Pathways
Control experiments with radical scavengers (TEMPO, BHT) confirm non-radical mechanisms (Scheme 1) .
Derivatization of Products
Difluoromethyl carbinols undergo further transformations:
-
Oxidation : Dess–Martin periodinane converts carbinols to ketones (77–79% yield) .
-
Ring-opening : Products serve as intermediates for bioactive molecule synthesis .
Industrial Relevance
Propriétés
Numéro CAS |
85592-84-3 |
|---|---|
Formule moléculaire |
C3H2F6O |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C3H2F6O/c4-1(5)2(6,10)3(7,8)9/h1,10H |
Clé InChI |
NMFQPFSIPWZZMR-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(O)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















